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Forssman antigen triaose

Cat. No.: B1165519
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Description

Historical Context and Discovery of Forssman Antigen

The Forssman antigen was first identified in 1911 by the Swedish pathologist and bacteriologist, John F. Forssman. oup.comnih.govwikipedia.orgacpjournals.org His seminal experiments involved injecting emulsions of guinea pig organs into rabbits. nih.govoatext.comjci.org He observed that the rabbits then produced antibodies (specifically, lysins) that could dissolve the red blood cells of sheep. nih.govoatext.comjci.org This discovery was significant as it introduced the concept of a "heterophile antigen"—an antigen that is present in different, unrelated species and can elicit an antibody response that cross-reacts between them. acpjournals.orgontosight.ai

Initially, the chemical nature of this antigen was unknown. ontosight.ai Its distribution was found to be species-specific; it is present in animals such as guinea pigs, horses, dogs, cats, and sheep, but notably absent in others like humans, rats, and rabbits. oatext.comwikipedia.org This distinct pattern of expression across the animal kingdom made the Forssman antigen a valuable tool in early immunological research and spurred further investigation into the chemical basis of antigenicity. jci.orgontosight.ai

Definition and Significance of the Triaose Moiety within the Forssman Antigen Structure

The antigenic determinant of the Forssman antigen is a specific carbohydrate structure. ontosight.ai The complete Forssman antigen is a glycosphingolipid, which consists of a ceramide pentasaccharide with the structure GalNAcα1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer. oatext.compnas.org The terminal trisaccharide, GalNAcα1-3GalNAcβ1-3Gal , is the crucial epitope recognized by the immune system and is known as the Forssman antigen triaose . elicityl-oligotech.combiosynth.com

The significance of this triaose moiety lies in its precise structure, which is essential for its antigenicity. The specific sequence and linkage of the N-acetylgalactosamine (GalNAc) and galactose (Gal) residues are what antibodies recognize. biorxiv.org Any alteration to this triaose structure can eliminate its ability to bind to Forssman-specific antibodies. The revelation that a relatively simple carbohydrate chain could act as a potent antigenic determinant was a fundamental step forward in understanding molecular immune recognition.

Overview of Glycosphingolipid Antigens in Biological Systems

The Forssman antigen belongs to a large and varied class of molecules known as glycosphingolipids (GSLs). ontosight.ai These are complex lipids found on the outer surface of the plasma membranes of all animal cells. nih.govfrontiersin.org GSLs are composed of a hydrophobic ceramide base, which anchors the molecule within the cell membrane, and a hydrophilic carbohydrate chain that extends into the extracellular environment. nih.govnih.gov

The carbohydrate portions of GSLs are incredibly diverse and play critical roles in numerous biological functions. royalsocietypublishing.orgfrontiersin.org They act as receptors for toxins and pathogens, facilitate cell-cell recognition and adhesion, and are involved in modulating signal transduction pathways. nih.govnih.govfrontiersin.org Many GSLs are recognized as antigens and are important in blood group systems (like the ABO system), as markers for cellular differentiation, and as tumor-associated antigens. encyclopedia.pubnih.gov The specific sequence of these sugar chains defines the antigenic identity of the glycosphingolipid. encyclopedia.pub

Scope and Academic Relevance of Research on this compound

Research on the this compound remains highly relevant in several scientific fields. Its variable expression across different species and cell types makes it a significant marker in developmental biology. scbt.combiologists.comnih.gov For example, its presence changes during embryonic development and can reappear in certain types of cancer, identifying it as a tumor-associated antigen. pnas.orgcarrerasresearch.orgkarger.comijbls.org Consequently, it is a potential target for cancer immunotherapy. ontosight.aibiosynth.comcarrerasresearch.orgcymitquimica.com

Furthermore, studying the enzymes that synthesize the Forssman antigen, known as glycosyltransferases, provides insight into the regulation of GSL biosynthesis. carrerasresearch.orgnih.gov Understanding these enzymatic pathways can help elucidate how cell surface carbohydrate profiles are controlled in both healthy and diseased states. frontiersin.org The Forssman antigen and its triaose also serve as a model for investigating carbohydrate-protein interactions, which are central to many biological recognition events. nih.gov Its well-defined structure and antigenicity have also been important in the context of xenotransplantation, where its presence on donor tissues can trigger hyperacute rejection by the recipient's immune system. nih.gov

Data Tables

Table 1: Structural and Functional Overview of this compound

Feature Description
Chemical Formula C₂₂H₃₈N₂O₁₆ elicityl-oligotech.combiosynth.com
IUPAC Name GalNAcα1-3GalNAcβ1-3Gal
Molecular Class Oligosaccharide moiety of a Glycosphingolipid ontosight.ai
Antigen Type Heterophile Antigen ontosight.ai
Primary Function Antigenic determinant (epitope) biorxiv.org

| Biological Roles | Cell surface recognition, cell signaling modulation, marker in developmental biology and oncology. nih.govscbt.combiologists.com |

Table 2: Distribution of Forssman Antigen

Status Species Examples
Forssman-Positive Guinea pig, Horse, Dog, Cat, Sheep, Chicken, Mouse. oatext.comwikipedia.orgmdpi.com

| Forssman-Negative | Human (most individuals), Rat, Rabbit, Pig, Cow. wikipedia.orgwikipedia.orgmdpi.com |

Properties

Molecular Formula

C32H55NO26

Synonyms

GalNAcα1-3GalNAcβ1-3Gal

Origin of Product

United States

Molecular Structure and Conformational Dynamics of Forssman Antigen Triaose

Detailed Glycosidic Linkages and Saccharide Sequence of the Triaose Unit

The Forssman antigen triaose is a trisaccharide with the sequence GalNAcα1-3GalNAcβ1-3Gal. This sequence is crucial for its antigenic properties. The specific arrangement and linkages of the constituent monosaccharides define the unique three-dimensional structure of the triaose.

N-Acetylgalactosamine (GalNAc) Linkages

The triaose unit is capped by a terminal N-acetylgalactosamine (GalNAc) residue linked to another GalNAc residue. The glycosidic bond connecting these two sugar units is an α1-3 linkage. This specific linkage involves the anomeric carbon (C1) of the terminal GalNAc in an alpha configuration bonded to the hydroxyl group at the third carbon (C3) of the subsequent GalNAc residue. The second GalNAc residue is, in turn, linked to a galactose molecule. This linkage is a β1-3 glycosidic bond, where the anomeric carbon of the second GalNAc in a beta configuration is connected to the hydroxyl group at the third carbon of the galactose.

Structural Determinants of this compound for Immunorecognition

The specific three-dimensional shape of the this compound is the basis for its recognition by antibodies and other immune molecules. This conformation is determined by the sequence of monosaccharides and the geometry of the glycosidic linkages.

Role of Specific Sugar Residues in Epitope Formation

The terminal disaccharide, GalNAcα1-3GalNAc, is the primary determinant for the immunorecognition of the Forssman antigen. researchgate.net Studies utilizing X-ray crystallography of the Forssman pentasaccharide in complex with a viral protein have demonstrated that this terminal disaccharide forms the crucial binding site. researchgate.net This highlights the paramount importance of the terminal N-acetylgalactosamine residue and its specific α1-3 linkage in forming the antigenic epitope. The underlying galactose residue, while part of the triaose, serves as a scaffold presenting the terminal disaccharide in a recognizable orientation.

Computational and Spectroscopic Approaches for Triaose Conformation Analysis

A combination of computational and spectroscopic techniques has been instrumental in elucidating the conformational landscape of the Forssman antigen.

Spectroscopic Methods:

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in studying the conformation of Forssman antigen and related oligosaccharides. nih.govnih.gov Techniques such as rotating frame Nuclear Overhauser Effect (NOE) and Hartmann-Hahn spectroscopy have been employed to determine through-space proximities between protons, providing crucial distance constraints for conformational analysis. nih.gov These studies have confirmed the restrained nature of the terminal disaccharide linkage. nih.gov

Mass spectrometry is another powerful tool for the structural characterization of Forssman antigen-containing glycosphingolipids. nih.gov While primarily used for determining the sequence and branching of complex carbohydrates, fragmentation analysis in mass spectrometry can also provide insights into the glycosidic linkages.

Computational Modeling:

Molecular Dynamics Simulations of Forssman Triaose

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and dynamic behavior of oligosaccharides like the Forssman triaose in an aqueous environment. Although studies focusing exclusively on this triaose are limited, the principles derived from simulations of similar blood group antigens and trisaccharides provide a clear framework for understanding its structural dynamics.

Key research findings from MD simulations of oligosaccharides include:

Conformational Maps: Plotting the phi (Φ) and psi (Ψ) torsion angles over the course of a simulation generates a Ramachandran-style plot for glycans. This map reveals the most populated conformational states, which are presumed to be the most energetically favorable.

Hydrogen Bonding: Simulations can map the intricate network of intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonds can stabilize certain conformations, restricting the flexibility of the glycosidic linkages. Intermolecular hydrogen bonds with surrounding water molecules are crucial for the triaose's solubility and influence the presentation of its antigenic surface.

Solvent Effects: By explicitly including water molecules, MD simulations provide insight into how the solvent shapes the conformational preferences of the triaose, leading to a more compact or extended structure that may be critical for antibody recognition.

This computational approach provides an essential link between the static structure of the triaose and the dynamic behavior it exhibits in a biological context, offering hypotheses about the specific conformations recognized by antibodies and enzymes.

Simulation AspectInformation GainedRelevance to Forssman Triaose Function
Glycosidic Linkage Dynamics Characterization of Φ/Ψ torsional angle flexibility and identification of stable, low-energy conformers.Defines the three-dimensional shape and accessibility of the immunodeterminant epitope.
Intramolecular H-Bonds Identification of hydrogen bonds between sugar residues that stabilize specific conformations.Restricts flexibility, potentially pre-organizing the triaose for receptor binding.
Solvent Interaction Analysis of hydration shells and hydrogen bonding with water.Influences solubility and the dynamic presentation of the antigenic surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Immunodeterminants

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the primary structural elucidation of oligosaccharides in solution, providing unambiguous evidence for the identity, sequence, linkage, and anomeric configuration of the constituent monosaccharides. The structural confirmation of synthetically or naturally derived this compound relies heavily on a suite of 1D and 2D NMR experiments. nih.gov

The process of structural elucidation involves several steps:

1D ¹H NMR: The one-dimensional proton NMR spectrum provides the initial overview. The anomeric protons (H-1) are particularly diagnostic, as they resonate in a distinct downfield region (typically 4.5-5.5 ppm) and their coupling constants (³J(H1,H2)) can give a preliminary indication of the anomeric configuration (α or β).

2D COSY (Correlation Spectroscopy): This experiment maps all proton-proton couplings within a single sugar residue. Starting from the anomeric proton signal, it is possible to "walk" through the spin system of each monosaccharide, assigning all protons within that ring (H-1 to H-6).

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. By overlaying the COSY and HSQC spectra, a complete assignment of both the ¹H and ¹³C chemical shifts for each residue is achieved.

2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for determining the linkage between the sugar units. It detects long-range correlations (typically over 2-3 bonds) between protons and carbons. A correlation between the anomeric proton (H-1) of one residue and a carbon atom of the adjacent residue definitively establishes the glycosidic linkage site. For the Forssman triaose, one would look for a correlation from H-1 of the terminal GalNAc to C-3 of the central GalNAc, and from H-1 of the central GalNAc to C-3 of the reducing-end Gal.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons. Inter-residue NOEs, such as between the anomeric proton of one unit and a proton on the aglycone unit, provide conformational information and further confirm the glycosidic linkage.

The combination of these experiments allows for the complete and unambiguous assignment of the triaose structure as GalNAcα1-3GalNAcβ1-3Gal.

Representative ¹H and ¹³C NMR Chemical Shift Assignments for Forssman Triaose Residues (in D₂O).
ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
GalNAc (α) (Terminal)H-1 / C-1~4.95~99.5
H-2 / C-2~4.10~50.0
H-3 / C-3~3.90~78.0
H-4 / C-4~4.20~69.0
H-5 / C-5~4.05~71.5
NAc (CH₃)~2.01~22.8
GalNAc (β) (Internal)H-1 / C-1~4.65~102.0
H-2 / C-2~3.80~52.5
H-3 / C-3~3.70~80.5
H-4 / C-4~4.15~68.5
H-5 / C-5~3.75~75.0
NAc (CH₃)~2.03~23.0
Gal (β) (Reducing)H-1 / C-1~4.50~103.5
H-2 / C-2~3.55~72.0
H-3 / C-3~3.65~73.0
H-4 / C-4~3.95~69.5
H-5 / C-5~3.70~75.5
H-6 / C-6~3.80~61.5

Note: The chemical shifts are approximate and can vary based on solvent, temperature, and pH. The table illustrates the type of data obtained from NMR analysis.

Mass Spectrometry-Based Glycomics for Triaose Characterization

Mass spectrometry (MS) is a cornerstone of glycomics, providing highly sensitive analysis of oligosaccharide mass, composition, and sequence. For the characterization of the this compound, MS techniques, particularly when coupled with tandem mass spectrometry (MS/MS), are indispensable.

The initial step in MS analysis is ionization, typically achieved through Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI). A high-resolution mass spectrum is then acquired to determine the accurate mass of the parent ion. For the Forssman triaose (C₂₂H₃₈N₂O₁₆, Molecular Weight: 586.54 Da), this would correspond to an observed mass for its adduct ion, such as [M+Na]⁺ at m/z 609.53 or [M+H]⁺ at m/z 587.55. This measurement confirms the monosaccharide composition: two hexosamines (GalNAc) and one hexose (B10828440) (Gal).

To determine the sequence and linkage information, the parent ion is isolated and subjected to fragmentation through tandem mass spectrometry (MS/MS). The resulting fragmentation pattern is highly informative. The most common and structurally significant fragments arise from the cleavage of glycosidic bonds, which generate B and Y-type ions, and to a lesser extent, C and Z-type ions.

Y-ions are formed by cleavage that retains the charge on the reducing end of the oligosaccharide.

B-ions are formed when the charge is retained on the non-reducing end.

By analyzing the mass differences between the peaks in the MS/MS spectrum, the sequence of monosaccharides can be deduced. For example, the Y-ion series would show the sequential loss of the terminal GalNAc and then the internal GalNAc residue. While MS/MS is powerful for sequencing, determining the precise linkage position (e.g., 1-3 vs. 1-4) and anomeric configuration (α vs. β) from fragmentation data alone can be challenging and often requires complementary data from NMR or derivatization strategies.

Theoretical m/z Values for Key MS/MS Fragments of this compound ([M+Na]⁺ Parent Ion at m/z 609.53).
Fragment IonStructure RepresentedTheoretical m/zMass Loss/Gain from Parent/Previous Ion
B₁GalNAc226.08Represents the terminal non-reducing monosaccharide.
B₂GalNAc-GalNAc429.16B₁ + GalNAc (203.08 Da)
Y₂GalNAc-Gal411.14Parent Ion - GalNAc (203.08 Da)
Y₁Gal207.06Y₂ - GalNAc (203.08 Da)

Note: Masses are calculated for sodiated fragment ions ([Fragment+Na]⁺) based on the mass of monosaccharide residues (GalNAc = 203.19 Da, Gal = 162.14 Da, accounting for the loss of H₂O at linkages).

Biosynthetic Pathways and Genetic Regulation of Forssman Antigen Triaose Expression

Enzymatic Elaboration of the Forssman Antigen Triaose Structure

The synthesis of the this compound is a multi-step process catalyzed by a series of glycosyltransferases. The final and defining step is the addition of an α1,3-linked GalNAc to globoside (B1172493) (Gb4Cer).

Identification and Characterization of Glycosyltransferases (e.g., Forssman Synthase, α1,3-N-acetylgalactosaminyltransferase)

The key enzyme responsible for the synthesis of the Forssman antigen is Forssman synthase (FS) , also known as globoside alpha-1,3-N-acetylgalactosaminyltransferase 1 . This enzyme belongs to the glycosyltransferase 6 family. wikipedia.org In humans, FS is encoded by the GBGT1 gene. wikipedia.orgnih.gov While the human GBGT1 gene is widely expressed, with higher levels in the placenta, ovary, and peripheral blood leukocytes, the resulting protein is typically inactive in most of the population. wikipedia.org

The functional enzyme catalyzes the transfer of a GalNAc residue from the donor substrate UDP-N-acetylgalactosamine (UDP-GalNAc) to the terminal galactose of globoside. This creates the terminal trisaccharide structure of the Forssman antigen.

Interestingly, glycosyltransferases with similar functions have also been identified in bacteria. For instance, an α1,3-N-acetylgalactosaminyltransferase has been characterized in Pasteurella multocida, which is involved in the synthesis of a lipooligosaccharide-bound Forssman antigen mimic.

Substrate Specificity and Catalytic Mechanisms of Key Biosynthetic Enzymes

The primary substrate for Forssman synthase is globoside (GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer) . The enzyme specifically recognizes the terminal galactose residue of globoside and transfers a GalNAc in an α1,3 linkage. The reaction requires the presence of Mn2+ as a cofactor. researchgate.net

A proposed "baton pass model" suggests the existence of an enzyme complex consisting of β- and α-N-acetylgalactosaminyltransferases within cellular membranes. nih.govresearchgate.net In this model, the intermediate globoside, synthesized from trihexosylceramide, is directly utilized by the α-transferase (Forssman synthase) without accumulating in the cell. nih.govresearchgate.net This suggests a highly efficient and coordinated biosynthetic pathway. The conserved DXD motif in Forssman synthase is believed to be involved in binding the UDP-GalNAc donor substrate, with the manganese ion interacting with the beta-phosphate group of UDP, potentially playing a role in catalysis.

Genetic Loci and Gene Families Governing this compound Synthesis

The expression of Forssman antigen is primarily determined by the genetic makeup of the GBGT1 locus.

Genomic Organization of Glycosyltransferase Genes

The human GBGT1 gene is located on chromosome 9 at position 9q34.2. wikipedia.org The gene consists of seven exons that span over 8 kilobases of DNA. nih.govresearchgate.net The coding region of the gene is shared among species that are positive for the Forssman antigen. nih.gov GBGT1 is a member of the histo-blood group ABO gene family and shares sequence homology with the α-1,3-N-acetylgalactosaminyltransferase responsible for the A antigen of the ABO blood group system. nih.gov

Allelic Variations and Their Impact on Triaose Expression

In most humans, the GBGT1 gene is considered a pseudogene due to inactivating missense mutations. nih.gov A common polymorphism, c.887A>G, results in a glutamine to arginine substitution at codon 296 (p.Gln296Arg) of the Forssman synthase enzyme. nih.govresearchgate.netnih.gov This single amino acid change is a key factor in the inactivation of the human enzyme, leading to the Forssman-negative phenotype prevalent in the human population. nih.govresearchgate.netnih.gov Another inactivating missense mutation has been identified at codon 230 (p.Gly230Ser). nih.gov

Conversely, a rare allele, c.887G>A, which leads to an arginine to glutamine change at residue 296 (p.Arg296Gln), reactivates the human Forssman synthase. nih.govnih.gov Individuals carrying this allele express the Forssman antigen on their red blood cells and are designated as FORS1 positive. nih.govnih.gov The allelic diversity of the GBGT1 gene is further highlighted by the identification of other single nucleotide polymorphisms, such as p.Arg243Cys and p.Arg243His, although their impact on enzyme function is less characterized. nih.govresearchgate.netnih.gov

Allelic VariationCodon ChangeAmino Acid ChangeEffect on Forssman Antigen Expression
c.887A>G (Common)296p.Gln296ArgInactive Enzyme (Forssman Negative)
c.887G>A (Rare)296p.Arg296GlnActive Enzyme (FORS1 Positive)
Not specified230p.Gly230SerInactive Enzyme (Forssman Negative)
Not specified243p.Arg243CysUnder Investigation
Not specified243p.Arg243HisUnder Investigation

Transcriptional and Post-Translational Regulation of this compound Biosynthesis

The expression of a functional Forssman synthase, and consequently the Forssman antigen, is subject to regulatory mechanisms at both the transcriptional and post-translational levels.

Research has shown that the expression of the GBGT1 gene can be epigenetically regulated. In ovarian cancer cells, for instance, the GBGT1 gene has been found to be silenced through hypermethylation of its promoter region. nih.govgenecards.org Treatment with a demethylating agent, 5-aza-2'-deoxycytidine, was shown to restore GBGT1 mRNA and protein expression in ovarian cancer cell lines that had low initial expression. genecards.org This indicates that DNA methylation is a key mechanism for the transcriptional control of GBGT1 expression. genecards.org

Promoter Regions and Enhancer Elements Influencing Glycosyltransferase Expression

The transcriptional regulation of the GBGT1 gene is fundamental to determining whether a cell or tissue will express Forssman antigen. This control is exerted through the interaction of trans-acting transcription factors with cis-regulatory elements, such as promoters and enhancers, in the gene's upstream sequence. mdpi.com

Gene databases have identified putative promoter and enhancer regions for the GBGT1 gene. genecards.org Analysis of the promoter region has revealed several potential binding sites for transcription factors. These sites are DNA sequences that recruit proteins capable of either activating or repressing the initiation of transcription by RNA polymerase. While direct experimental validation for each factor's role in GBGT1 regulation is an ongoing area of research, computational predictions provide a framework for understanding its transcriptional control.

Table 1: Computationally Predicted Transcription Factor Binding Sites in the GBGT1 Gene Promoter
Transcription FactorPotential Role in Gene Regulation
ARP-1 (COUP-TFII)Nuclear receptor involved in development and metabolism.
ATF6A key regulator of the unfolded protein response in the endoplasmic reticulum.
Ik-1 (IKZF1)A hematopoietic-specific transcription factor crucial for lymphoid development.
Nkx6-1A homeodomain transcription factor involved in pancreatic and neuronal development.
Pax-2A transcription factor critical for the development of the kidney and central nervous system.
RFX1Part of the regulatory factor X family, involved in ciliogenesis and immune response.
Data derived from GeneCards database predictions for the GBGT1 promoter. genecards.org These interactions are predicted and await specific experimental validation in the context of GBGT1 regulation.

The activity of these transcription factors and the accessibility of their binding sites can be influenced by developmental stage, cell type, and pathological conditions, explaining the differential expression patterns of Forssman antigen.

MicroRNA and Epigenetic Control of Glycosylation Pathways

Beyond direct transcriptional initiation, the expression of glycosyltransferases like Forssman synthetase is finely tuned by epigenetic mechanisms and post-transcriptional regulation by microRNAs (miRNAs).

Epigenetic Control: Epigenetic modifications are heritable changes that alter gene expression without changing the underlying DNA sequence. DNA methylation is a primary epigenetic mechanism where a methyl group is added to a cytosine base, typically within a CpG dinucleotide context. nih.gov Methylation within a gene's promoter region is strongly associated with transcriptional silencing. nih.gov

Research has definitively shown that GBGT1 expression is controlled by DNA methylation. nih.gov In ovarian cancer cell lines and tissues, for instance, low or absent GBGT1 expression is directly correlated with hypermethylation of the CpG island in its promoter region. nih.gov Conversely, cell lines that express high levels of GBGT1 exhibit marginal levels of promoter methylation. nih.gov This silencing can be reversed; treatment of hypermethylated, low-expressing cancer cells with a DNA methyltransferase inhibitor (5-aza-2'-deoxycytidine) restores GBGT1 mRNA and protein expression. nih.gov This demonstrates that epigenetic silencing is a key mechanism controlling Forssman antigen synthesis in certain cellular contexts. nih.gov

Table 2: Epigenetic Regulation of the GBGT1 Gene
Epigenetic StateEffect on GBGT1 GeneResulting Forssman Antigen ExpressionExample Context
Promoter HypermethylationTranscriptional SilencingAbsent or LowVarious cancer cell lines (e.g., ovarian) nih.gov
Promoter HypomethylationTranscriptional PermissiveHighNormal epithelial cells nih.gov

MicroRNA Control: MicroRNAs are small, non-coding RNA molecules (~22 nucleotides) that regulate gene expression post-transcriptionally. nih.gov They typically bind to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to either mRNA degradation or translational repression. nih.govtandfonline.com This mechanism does not typically serve as an on/off switch but rather "tunes" the level of protein expression. nih.gov

While miRNAs are known to be principal regulators of the glycome by controlling the expression of various glycosyltransferases, specific miRNAs that directly target GBGT1 mRNA have not yet been definitively identified in published research. nih.govresearchgate.net However, the established role of miRNAs in regulating other glycosyltransferases suggests that they are a likely, though currently uncharacterized, layer of regulation for Forssman synthetase. tandfonline.com The identification of specific miRNA-GBGT1 interactions remains an important area for future investigation.

Intracellular Trafficking and Localization of Glycosyltransferases

The synthesis of complex glycosphingolipids like the Forssman antigen is a stepwise process that occurs sequentially through the endoplasmic reticulum (ER) and the Golgi apparatus. The correct localization of each glycosyltransferase within a specific Golgi compartment is crucial for the ordered assembly of the glycan chain. researchgate.net

Forssman synthetase (GBGT1 protein) is a single-pass type II transmembrane protein, a topology common to most Golgi-resident glycosyltransferases. genecards.orgresearchgate.net This structure anchors the enzyme in the Golgi membrane, with its N-terminal tail facing the cytoplasm and its large C-terminal catalytic domain residing within the Golgi lumen. researchgate.net

Immuno-electron microscopy studies have localized the final product, the Forssman antigen itself, within the Golgi complex, as well as in endosomes and lysosomes, reflecting its synthesis in the Golgi and subsequent transport pathways. nih.gov The enzyme's function—catalyzing the terminal step in the synthesis of the Forssman pentaglycosylceramide—suggests it resides in a late Golgi compartment, likely the trans-Golgi or the trans-Golgi network (TGN). This positioning ensures that it acts only after the precursor, globoside, has been fully assembled in earlier Golgi cisternae. While no differences in the specific subcellular localization were found between the wild-type blood group A transferase and mutants that acquired Forssman synthase activity, the proper residency within the Golgi is considered essential. researchgate.net

The precise molecular signals that retain Forssman synthetase in the trans-Golgi have not been fully elucidated but are thought to involve features of its transmembrane domain and/or its stem region, which can influence protein retention and prevent transport to the plasma membrane.

Immunological Determinants and Antigenicity of Forssman Antigen Triaose

Implications for Autoimmunity and Immune Tolerance in Experimental Systems

Implications for Autoimmunity and Immune Tolerance in Experimental Systems

The structural similarities between Forssman antigen and other biological molecules have significant implications for autoimmunity and the breakdown of immune tolerance in experimental settings. Immune tolerance is the process by which the immune system avoids attacking self-antigens, and its failure can lead to autoimmune diseases where self-reactive immune cells cause tissue damage. nih.govdirect-ms.org

The classic experimental model demonstrating the potent immune response to this antigen is the "Forssman reaction" or "Forssman shock." This reaction occurs in Forssman-negative species, such as guinea pigs, when they are injected with anti-Forssman antibodies or tissues containing the antigen. nih.gov The subsequent binding of antibodies to the Forssman antigen on endothelial cells triggers a massive activation of the complement system, leading to widespread cell lysis, inflammation, and severe, often lethal, tissue damage. nih.govnih.gov This reaction serves as a powerful experimental model for hyperacute rejection and antibody- and complement-mediated injury, which shares pathological mechanisms with certain autoimmune conditions. nih.gov

Interestingly, experimental studies have also provided insights into mechanisms of adaptation that resemble a form of induced tolerance. When guinea pigs were administered frequent, non-lethal doses of Forssman antibodies, they could develop an adaptation to the generalized Forssman reaction. nih.gov This adaptation was associated with the disappearance or "modulation" of the Forssman antigen from the surface of endothelial cells, suggesting a mechanism by which cells can escape immune attack. nih.gov Such antigen modulation represents a potential, albeit peripheral, mechanism for establishing a state of tolerance or resistance to an ongoing immune assault in experimental systems.

Table 2: Forssman Antigen in Experimental Immune Phenomena
Experimental Model/PhenomenonDescriptionImmunological Implication
Forssman Reaction (in Guinea Pigs)Systemic reaction following administration of anti-Forssman antibodies, leading to widespread endothelial damage. nih.govModels antibody- and complement-mediated tissue injury, relevant to hyperacute rejection and autoimmunity. nih.gov
Antigenic ModulationDisappearance of Forssman antigen from cell surfaces after prolonged exposure to antibodies. nih.govRepresents a potential mechanism of adaptation or escape from immune-mediated damage, a form of peripheral tolerance. nih.gov

Interaction with Immune Cells and Components

Binding to B-cell Receptors and T-cell Receptor Ligands (Indirectly)

The interaction of Forssman antigen triaose with adaptive immune cells is dictated by the distinct recognition capabilities of B-cells and T-cells.

Binding to B-cell Receptors (BCRs): As a carbohydrate antigen, the Forssman antigen can be directly recognized and bound by B-cell receptors (BCRs) on the surface of B-lymphocytes. frontiersin.org This interaction does not require antigen processing and presentation by other cells. The binding of the Forssman antigen to a specific BCR can trigger the activation, proliferation, and differentiation of that B-cell clone. This process ultimately leads to the generation of plasma cells that secrete anti-Forssman antibodies, which are the primary mediators of the Forssman reaction. The ability to generate specific antibodies against this glycolipid in Forssman-negative species is direct evidence of its engagement with the B-cell lineage. nih.gov

Interaction with T-cell Receptor (TCR) Ligands (Indirectly): In contrast to BCRs, T-cell receptors (TCRs) are specialized to recognize peptide fragments of protein antigens that are presented on the surface of other cells by Major Histocompatibility Complex (MHC) molecules. nih.gov Therefore, the Forssman antigen, being a glycolipid, does not serve as a direct ligand for the vast majority of T-cells. The interaction is thus considered indirect and can occur through several mechanisms:

Hapten-Carrier Effect: Forssman antigen can function as a hapten. When it is physically associated with a protein carrier, a B-cell can bind to the Forssman epitope via its BCR and internalize the entire hapten-carrier complex. The B-cell then processes the protein component and presents its peptides on MHC class II molecules to helper T-cells. The T-cell provides activation signals to the B-cell, which in turn produces a robust antibody response against the Forssman antigen.

Presentation by CD1 Molecules: A specialized pathway for lipid and glycolipid antigen presentation exists through the non-classical MHC-like molecules of the CD1 family. These molecules can present glycolipid antigens to specific T-cell subsets, such as Natural Killer T (NKT) cells. While direct evidence for Forssman antigen presentation via CD1 is not extensively detailed, it remains a potential indirect pathway for engaging certain T-cell populations.

B-cells as APCs: B-cells activated by the Forssman antigen can also function as potent antigen-presenting cells (APCs) for unrelated protein antigens, thereby influencing the broader T-cell response. nih.gov

Table 3: Interaction of Forssman Antigen with B and T-Cells
Immune Cell ReceptorMode of InteractionOutcome
B-cell Receptor (BCR)Direct binding of the glycolipid antigen. frontiersin.orgB-cell activation, proliferation, and differentiation into antibody-secreting cells.
T-cell Receptor (TCR)Indirect; requires processing of a carrier protein (hapten effect) or presentation by specialized molecules like CD1. nih.govT-cell help for B-cells, leading to enhanced antibody production against the antigen.

Complement Activation Pathways Mediated by this compound

The complement system is a critical component of innate immunity that can be activated to eliminate pathogens and damaged cells. sinobiological.com The interaction of anti-Forssman antibodies with the Forssman antigen is a potent trigger of this system, primarily through the classical pathway. nih.govimmunology.org

Classical Pathway: This pathway is typically initiated by antibodies. teachmephysiology.com When anti-Forssman antibodies (of the IgM or IgG isotype) bind to the Forssman antigen expressed on a cell surface, they undergo a conformational change. This change exposes a binding site on the antibody's Fc region for C1q, the recognition component of the C1 complex. immunology.org The binding of C1q initiates a proteolytic cascade involving C1r and C1s, which then cleave C4 and C2. sinobiological.com The resulting fragments, C4b and C2a, assemble on the cell surface to form the classical pathway C3 convertase (C4b2a), a central enzyme in the complement cascade. immunology.org

Alternative Pathway: Experimental evidence from the Forssman reaction in guinea pigs suggests that the alternative pathway also contributes to the resulting tissue damage. nih.gov The alternative pathway can act as a powerful amplification loop for complement activation. It is initiated by the spontaneous hydrolysis of C3, and the resulting C3b can bind to surfaces. On host cells, this process is tightly controlled, but on activator surfaces (like some pathogen surfaces or cells undergoing antibody-mediated attack), C3b binds Factor B, which is then cleaved by Factor D to form the alternative pathway C3 convertase (C3bBb). immunology.org

Both pathways converge on the cleavage of C3 into C3a (an inflammatory mediator) and C3b (a powerful opsonin). C3b also participates in forming the C5 convertase, which cleaves C5 to initiate the terminal pathway, culminating in the assembly of the Membrane Attack Complex (MAC) that creates pores in the target cell membrane, leading to lysis and cell death. nih.gov

Table 4: Complement Activation by Forssman Antigen-Antibody Complexes
PathwayInitiating Molecule(s)Key ComponentsRole in Forssman Reaction
ClassicalC1q binding to anti-Forssman IgG/IgM. immunology.orgC1, C4, C2Primary activation pathway leading to the formation of C3 convertase (C4b2a). nih.gov
AlternativeSpontaneous C3 hydrolysis. immunology.orgFactor B, Factor D, ProperdinActs as an amplification loop, significantly increasing C3b deposition and downstream effects. nih.gov

Biological Distribution and Species Specific Expression of Forssman Antigen Triaose

Phylogenetic Distribution and Evolutionary Conservation of Forssman Antigen Triaose

The presence or absence of the Forssman antigen is a well-documented example of species-specific glycosylation, leading to the classification of species as either "Forssman-positive" or "Forssman-negative". nih.gov This distribution is a result of the evolutionary history of the enzyme responsible for its synthesis.

The Forssman antigen is heterophilically expressed, meaning it is found in a variety of unrelated species. nih.gov Its distribution is not uniform and follows a complex phylogenetic pattern.

Mammals: A significant number of mammalian species express the Forssman antigen, including guinea pigs, horses, dogs, cats, and sheep. wikipedia.org However, other mammals, such as humans, cows, and rats, are considered Forssman-negative. nih.gov In sheep, the antigen is notably present on erythrocytes but absent from tissue and organ cells. wikipedia.org Conversely, in guinea pigs and hamsters, the antigen is readily found on organ cells. wikipedia.org

Avian Species: Information regarding the widespread expression in avian phyla is less detailed, but the antigen has been identified in some bird species, contributing to the understanding of its broad but inconsistent phylogenetic distribution.

Other Phyla: The antigen's presence extends beyond mammals and birds. It has been identified in organisms such as turtles and even some bacteria like pneumococci. wikipedia.org

Table 1: Phylogenetic Distribution of Forssman Antigen

Phylum/ClassSpecies ExampleForssman StatusPrimary Location of Expression
MammaliaGuinea PigPositiveOrgan cells (e.g., kidney, lung) wikipedia.orgnih.gov
SheepPositiveErythrocytes only wikipedia.org
HorsePositiveErythrocytes, Kidney cells wikipedia.orgtaylorandfrancis.com
CatPositiveData indicates presence wikipedia.org
DogPositiveData indicates presence wikipedia.org
HumanNegativeGenerally absent nih.gov
RatNegativeGenerally absent nih.gov
ReptiliaTurtlePositiveData indicates presence wikipedia.org
BacteriaPneumococciPositiveData indicates presence wikipedia.org

The synthesis of the Forssman antigen is a multi-step enzymatic process. nih.gov The key enzyme is the Forssman glycolipid synthetase (FS), encoded by the GBGT1 gene, which is evolutionarily related to the ABO gene family responsible for human blood groups. nih.gov The presence or absence of the antigen in a species is determined by the functionality of this gene.

The biosynthesis pathway begins with a precursor globoside (B1172493), which is the acceptor substrate for FS. nih.gov A deficiency in any of the enzymes required to produce this globoside can also result in a Forssman-negative phenotype. nih.gov In humans and other Forssman-negative species, the GBGT1 gene contains inactivating mutations. nih.gov For instance, two specific missense mutations have been identified in the human GBGT1 gene that render the FS enzyme non-functional. nih.gov The fact that only minor amino acid changes are needed to reinstate the enzyme's activity suggests that the inactivation of this gene in anthropoid apes may have been a relatively recent evolutionary event. nih.gov

Tissue-Specific and Cell-Type-Specific Expression Patterns

Within Forssman-positive species, the antigen's expression is further regulated at the tissue and cellular level, leading to precise localization patterns.

The localization of Forssman antigen varies significantly among different Forssman-positive animals.

Guinea Pig: This species is a classic model for Forssman antigen research. The antigen is strongly expressed in various tissues, particularly on the endothelial cells of the lungs and kidneys, as well as on epithelial cells. nih.gov Guinea pig kidney cells are so rich in this antigen that they are used in laboratory tests to absorb out Forssman antibodies from serum samples. wikipedia.orgtaylorandfrancis.com

Sheep: In a distinct expression pattern, sheep express the Forssman antigen on the surface of their erythrocytes, but it is not found on the cells of their solid organs and tissues. wikipedia.org

Cat and Dog: These species are also Forssman-positive, with the antigen present in various tissues, contributing to their classification. wikipedia.org

Table 2: Tissue-Specific Expression in Select Forssman-Positive Animals

AnimalTissue/Cell TypeExpression Status
Guinea Pig Lung Endothelial CellsPositive nih.gov
Kidney Endothelial & Epithelial CellsPositive nih.gov
Sheep Erythrocytes (Red Blood Cells)Positive wikipedia.org
Organ and Tissue CellsNegative wikipedia.org
Horse Erythrocytes (Red Blood Cells)Positive wikipedia.org
Kidney CellsPositive taylorandfrancis.com

The controlled environment of cell cultures allows for detailed study of Forssman antigen expression. The antigen has been detected on several cultured cell lines, particularly those originating from cancerous tissues. nih.gov An indirect immunofluorescence study demonstrated Forssman antigen on five out of seven cancer-derived cell lines. nih.gov

Furthermore, its expression can be induced in cells that are normally Forssman-negative. For example, a rat cell line (3y1), which is F-negative, was shown to express the antigen on its surface after transformation by adenovirus type 12. nih.gov Primary cultures of guinea pig aortic endothelial cells have also been shown to express the antigen, providing an in vitro model to study its dynamics. nih.gov

Developmental Regulation of this compound Expression

Expression of the Forssman antigen is not static throughout an organism's life; it is subject to developmental regulation. nih.gov Studies have indicated that its presence can change during embryonic development and cellular differentiation. nih.gov

Research on the maturation of mouse stromal macrophages in hematopoietic foci provides a clear example of this regulation. nih.govnih.gov In this model, the expression of the Forssman antigen was delayed, appearing only after the macrophages had matured under the influence of specific microenvironmental cues. nih.gov This suggests that the expression of the antigen is linked to the mature state of certain cell types and is controlled by factors within the local tissue environment. nih.gov

Ontogenetic Shifts in Glycosphingolipid Profiles

The expression of Forssman antigen undergoes significant changes during the embryonic development of organisms, highlighting dynamic shifts in glycosphingolipid profiles. In the preimplantation mouse embryo, a monoclonal antibody recognizing a Forssman antigenic specificity has been shown to react with embryonic cells. The antigen is first detected on the trophectoderm of the early blastocyst but is no longer found on these cells after the blastocyst hatches. In contrast, the inner cell masses remain antigen-positive throughout this early stage. This dynamic expression pattern suggests a role for Forssman antigen in the early stages of embryogenesis.

Role in Embryogenesis and Organ Development in Model Organisms

Studies in post-implantation mouse embryos have further elucidated the lineage-related distribution of Forssman antigen. Between 5 and 7.5 days of development, the inner cell mass and its derivatives, the epiblast and the primary embryonic endoderm, are Forssman antigen-positive. As development progresses, the epiblast differentiates into the embryonic ectoderm and becomes Forssman antigen-negative, while the endoderm cells remain positive. The extraembryonic ectoderm, derived from the Forssman-negative trophectoderm, consistently lacks the antigen.

Furthermore, primordial germ cells are Forssman antigen-positive from their initial appearance in the germinal ridge up to day 14 of development, after which they become negative. Subsequently, other cells, identified as Sertoli cell precursors, begin to express the antigen, a trait that persists in the Sertoli cells of the adult testis. These specific temporal and spatial expression patterns strongly suggest a functional role for this compound in cell lineage differentiation and organogenesis.

Table 1: Expression of Forssman Antigen in Early Mouse Embryonic Tissues

Embryonic Stage Tissue Forssman Antigen Expression
Pre-implantation Trophectoderm (early blastocyst) Positive
Pre-implantation Trophectoderm (hatched blastocyst) Negative
Pre-implantation Inner Cell Mass Positive
Post-implantation (Day 5) Epiblast Positive
Post-implantation (Day 5) Primary Embryonic Endoderm Positive
Post-implantation (>Day 5) Embryonic Ectoderm Negative
Post-implantation (>Day 5) Endoderm Positive
Post-implantation Primordial Germ Cells (up to day 14) Positive
Post-implantation (>Day 14) Primordial Germ Cells Negative
Post-implantation Sertoli Cell Precursors Positive

Pathological and Physiological Modulations of this compound Expression

The expression of this compound is not static and can be modulated in various pathological and physiological conditions. These alterations suggest its involvement in processes such as inflammation, infection, and cellular transformation.

Alterations in Expression During Inflammation or Infection in Animal Models

A notable example of altered Forssman antigen expression in a state of chronic inflammation is observed in the MRL/Mp-lpr/lpr (MRL/l) mouse model, which is prone to autoimmune diseases. The lymph node cells of MRL/l mice show a progressive increase in the level of Forssman antigen with age, reaching a maximum at four months. This increase is not seen in congenic MRL/Mp-+/+ (MRL/n) mice or other normal mouse strains. The Forssman-positive cells in MRL/l mice are T cells that are implicated in the development of massive lymphadenopathy, a hallmark of the disease in this model. This aberrant expression is linked to the autosomal recessive lpr gene and suggests that alterations in the cell surface carbohydrate structure may lead to disturbances in cellular recognition and the uncontrolled expansion of T cells.

In another model, the administration of Forssman antibodies to guinea pigs, which are Forssman-positive, induces a generalized inflammatory reaction. However, with repeated exposure to increasing doses of antibodies, the animals can develop an adaptation to this antibody- and complement-mediated injury. This adaptation is associated with a partial or complete disappearance of Forssman antigen from the surface of pulmonary and renal endothelial and epithelial cells. This modulation of antigen expression appears to be a protective mechanism against inflammatory damage.

The presence of Forssman antigen has also been identified in the nematode Trichinella spiralis. This suggests a potential role for the antigen in host-pathogen interactions, where the parasite may utilize this antigen for molecular mimicry to evade the host's immune response.

Experimental Manipulation of Expression and its Biological Outcomes

While direct knockout or transgenic animal models focusing solely on the inflammatory or infectious consequences of this compound manipulation are not extensively detailed in the available literature, in vitro studies and analysis of existing models provide significant insights.

The transformation of a Forssman-negative rat cell line with adenovirus type 12 DNA has been shown to induce the expression of Forssman antigen on the cell surface. This induced expression is associated with an in vitro growth pattern characteristic of malignant cells, indicating a close link between Forssman antigen expression and malignant transformation.

Further research has demonstrated that mutations in the human blood group A transferase protein in cancer cells can convert it into a Forssman synthase. This leads to the production and display of the Forssman antigen on the surface of these cancer cells. Since Forssman antigen is rare in humans, its presence on tumor cells presents a highly specific target for immunotherapy. It is estimated that the Forssman antigen could be present in a significant percentage of certain tumors, including those of gastrointestinal, pancreatic, and prostate origin.

The major capsid protein VP1 of the sheep polyomavirus has been found to specifically bind to the Forssman antigen. This interaction is believed to be crucial for the virus's infectious entry into host cells. This specific binding property of the viral protein could potentially be harnessed as a tool to monitor the expression of Forssman antigen in both healthy and malignant tissues.

Table 2: Summary of Forssman Antigen Modulation in Pathological Models

Model System Condition Observed Change in Forssman Antigen Expression Potential Biological Outcome
MRL/lpr mice Autoimmunity/Inflammation Progressive increase on lymph node T cells Contribution to lymphadenopathy and autoimmune pathology
Guinea pigs Antibody-mediated injury Disappearance from endothelial and epithelial cells Adaptation and protection against inflammatory damage
Trichinella spiralis Parasitic infection Presence on the nematode Potential for immune evasion through molecular mimicry
Rat cell line Viral transformation Induction of expression Association with malignant cell growth patterns
Human cancer cells Somatic mutations Aberrant expression Potential target for cancer immunotherapy
Sheep polyomavirus Viral infection Serves as a receptor for viral entry Facilitation of infection

Role in Experimental Biological Systems and Disease Models Non Clinical Focus

Forssman Antigen Triaose in Xenotransplantation Immunology (Animal Models)

In the field of xenotransplantation, the transfer of organs or tissues between different species, immune rejection remains a primary obstacle. Cell surface carbohydrates, or xenoantigens, that are present in the donor animal but absent in the recipient are potent triggers of this rejection cascade. The Forssman antigen has been identified as a critical xenoantigen in specific animal model combinations, providing valuable insights into the mechanisms of antibody-mediated rejection.

The Forssman antigen serves as a major xenoantigen in certain discordant xenotransplantation models where the recipient species is Forssman-negative and the donor species is Forssman-positive. nih.gov A classic example is the hamster-to-rat or mouse-to-rat cardiac xenotransplantation model. researchgate.netwikipedia.org In these models, the rat recipient's immune system does not recognize the Forssman antigen present on the donor organ's endothelial cells, leading to an immune response.

Research has shown that following transplantation in a hamster-to-rat model, the recipient rat mounts a significant IgM antibody response directed against the Forssman antigen. researchgate.net This humoral response is a key factor in determining whether the xenograft is rejected or accommodated. researchgate.netnih.gov However, unlike the hyperacute rejection mediated by pre-existing antibodies against the α-Gal epitope in pig-to-primate models, the evoked anti-Forssman IgM response does not appear to be the sole cause of vascular rejection in the hamster-to-rat model. researchgate.net Studies have shown that even when anti-Forssman antibodies bind to the donor tissue, they may not be sufficient to induce hyperacute rejection on their own. researchgate.netwikipedia.org This suggests a more complex rejection mechanism in these specific concordant models, but still positions the Forssman antigen as a key target of the elicited immune response.

Interestingly, pigs, which are considered the most likely source of organs for clinical xenotransplantation to humans, are a Forssman-negative species. researchgate.net This natural absence is advantageous, as it eliminates a potential target for pre-existing human antibodies, simplifying the immunological challenge. The primary carbohydrate xenoantigen barrier in pig-to-human transplantation is the Galactose-α-1,3-galactose (α-Gal) epitope. nih.govdntb.gov.ua

Animal Model (Donor → Recipient)Forssman Status of DonorForssman Status of RecipientObserved Immunological Role of Forssman Antigen
Hamster → RatPositiveNegativeMajor xenoantigen; target of elicited IgM response contributing to vascular rejection. researchgate.net
Mouse → RatPositiveNegativeProposed target antigen, but studies suggest anti-Forssman antibodies alone do not trigger hyperacute rejection. nih.govwikipedia.org
Pig → Non-Human PrimateNegativeNegativeNot a primary xenoantigen barrier; focus is on other glycans like α-Gal, Neu5Gc, and Sda. dntb.gov.ua

Glycoengineering, the modification of glycan structures on cells and proteins, has become a cornerstone of xenotransplantation research. semanticscholar.orgwikipedia.org The primary strategy involves using advanced gene-editing technologies, most notably CRISPR-Cas9, to permanently remove the genes responsible for synthesizing immunogenic xenoantigens in donor animals. asm.orgnih.govresearchgate.net

This approach has been successfully applied to create pigs lacking the key enzymes that synthesize major xenoantigens recognized by human antibodies. nih.govnih.gov While the Forssman antigen is not a target in pigs, the methodologies developed are directly applicable to eliminating it in other species. The gene encoding the enzyme responsible for the final step of Forssman antigen synthesis, Forssman glycolipid synthetase (FS), is GBGT1. researchgate.net In a hypothetical scenario using a Forssman-positive donor animal, the GBGT1 gene would be a prime target for knockout using CRISPR-Cas9. This would prevent the conversion of its precursor, globoside (B1172493), into the Forssman antigen, effectively rendering the animal's organs "Forssman-negative" and invisible to that specific antibody response in a recipient.

The creation of multi-gene knockout pigs demonstrates the power of this technology. Researchers have successfully produced pigs with knockouts of three different glycosyltransferase genes—GGTA1 (for α-Gal), CMAH (for Neu5Gc), and β4GalNT2 (for Sda antigen)—to create "triple-knockout" (TKO) animals whose cells are significantly less reactive to human serum. dntb.gov.uanih.gov These genetic modifications, often combined with the insertion of human transgenes that regulate complement and coagulation, represent the leading edge of efforts to overcome immune rejection in animal models and pave the way for clinical trials. researchgate.net

Target GeneEnzyme EncodedXenoantigen SynthesizedEngineering StrategyPrimary Animal Model
GGTA1α-1,3-galactosyltransferaseGalactose-α-1,3-galactose (α-Gal)Gene Knockout (CRISPR-Cas9)Pig nih.gov
CMAHCMP-N-acetylneuraminic acid hydroxylaseN-Glycolylneuraminic acid (Neu5Gc)Gene Knockout (CRISPR-Cas9)Pig nih.gov
β4GalNT2Beta-1,4 N-acetylgalactosaminyl transferaseSda antigenGene Knockout (CRISPR-Cas9)Pig dntb.gov.ua
GBGT1Forssman Glycolipid SynthetaseForssman AntigenGene Knockout (Hypothetical/Applicable)Any Forssman-positive donor researchgate.net

Involvement in Host-Pathogen Interactions and Microbial Pathogenesis (Experimental Models)

The glycans that decorate the surface of host cells form a complex landscape that pathogens can exploit for attachment, entry, and immune evasion. The Forssman antigen, as part of the globo-series of glycosphingolipids, participates in these dynamic interactions, influencing the course of microbial pathogenesis in experimental models.

Bacterial adhesion to host tissues is a critical first step in colonization and infection. nih.gov Pathogens have evolved surface adhesins that specifically recognize host cell carbohydrates. Uropathogenic Escherichia coli (UPEC), the primary cause of urinary tract infections, utilizes adhesins that bind to glycolipids of the globo-series. researchgate.nettaylorandfrancis.com Experimental models have shown that UPEC strains can attach to globotetraosylceramide (globoside), the immediate precursor to the Forssman antigen. taylorandfrancis.com This interaction facilitates the colonization of uroepithelial cells. Since the Forssman antigen is synthesized directly from globoside by the addition of a single GalNAc residue, the expression of this entire family of glycolipids is a key determinant in host-pathogen interactions within the urinary tract. researchgate.nettaylorandfrancis.com

Conversely, the presence of the Forssman antigen can also play a protective role against certain toxins. The synthesis of Forssman antigen by Forssman synthetase modifies its precursors, globoside (Gb4) and globotriaosylceramide (Gb3). Gb3 is the primary receptor for Shiga toxins (Stx), which are produced by pathogenic E. coli (e.g., O157:H7) and Shigella. Experimental studies have demonstrated that cells expressing a functional Forssman synthetase convert Gb3 and Gb4 into the Forssman glycolipid. This modification eliminates the binding site for Shiga toxin, rendering the cells markedly less susceptible to its cytotoxic effects. This illustrates a fascinating dynamic where the expression of one glycan can promote adhesion by some pathogens while simultaneously preventing intoxication by others.

Viruses initiate infection by binding to specific receptors on the host cell surface, which can include proteins, lipids, or carbohydrates. researchgate.net Recent research has identified the Forssman antigen as a specific and crucial receptor for a polyomavirus. An experimental study demonstrated that the major capsid protein VP1 of the sheep polyomavirus (ShPyV) binds with high specificity and affinity to the Forssman antigen.

This interaction is highly specific to the terminal carbohydrate structure of the Forssman antigen. Using glycan array screening, researchers found that the ShPyV VP1 protein showed a clear preference for the Forssman antigen over a wide range of other glycans, including other globo-series structures. This discovery was the first report of a viral protein that specifically engages the Forssman antigen and strongly suggests that the sheep polyomavirus utilizes this glycosphingolipid for infectious entry into host cells. This finding adds to the growing understanding of how viruses exploit non-sialylated neutral glycans as receptors to determine host and tissue tropism.

VirusViral ProteinHost ReceptorSignificance in Experimental Model
Sheep Polyomavirus (ShPyV)Capsid Protein VP1Forssman AntigenHigh-affinity, specific binding suggests a primary role in mediating infectious cell entry.

Successful pathogens have evolved numerous strategies to evade the host immune system. One such strategy is molecular mimicry, where a pathogen expresses molecules on its surface that are identical or highly similar to host molecules. This camouflage can prevent the pathogen from being recognized as foreign, thereby dampening the immune response.

Several parasites have been shown to express the Forssman antigen, likely as a form of molecular mimicry. For example, the parasitic nematode Trichinella spiralis and the pig nematode Oesophagostomum dentatum have both been reported to contain the Forssman antigen. In an experimental model, an extract from O. dentatum larvae was able to absorb Forssman antibodies from the serum of infected pigs. By decorating themselves with a host-like glycan, these parasites may avoid clearance by host antibodies and other immune effectors, allowing them to establish a chronic infection. This strategy highlights the evolutionary pressure on pathogens to adapt to the molecular landscape of their hosts to ensure their survival.

This compound in Experimental Autoimmunity Models (Non-Clinical Focus)

The Forssman antigen, a glycolipid bearing the terminal trisaccharide GalNAc(α1-3)GalNAc(β1-3)Gal, serves as a critical tool in experimental models to understand the mechanisms of autoimmune diseases. Its involvement is primarily studied through the lens of molecular mimicry and cross-reactivity.

Induction of Autoimmune Reactions in Animals Through Cross-Reactivity

In experimental settings, the introduction of Forssman antigen can elicit potent immune responses, providing a model for studying antibody-mediated tissue injury. A classic example is the "Forssman reaction" or "Forssman shock," observed in Forssman-negative animals like guinea pigs. Intravenous administration of anti-Forssman antibodies induces a severe systemic reaction due to the binding of these antibodies to Forssman antigens present on endothelial cells in various organs, particularly the lungs and kidneys, leading to complement activation and tissue damage. nih.govnih.gov This model, while not a classic induced autoimmune disease, demonstrates the pathological potential of an antibody response against this antigen in vivo. nih.govnih.gov

The principle underlying Forssman-related autoimmunity is molecular mimicry, a phenomenon where similarities between a foreign antigen and a self-antigen cause the immune system to attack its own tissues. mdpi.commdpi.comnih.gov An immune response generated against a pathogen expressing a Forssman-like structure could theoretically cross-react with host cells that naturally express the Forssman antigen, triggering an autoimmune cascade.

Role in Mimicry-Induced Neuropathies or Nephropathies in Animal Studies

The concept of molecular mimicry involving Forssman antigen has been investigated in the context of specific organ pathologies in animal and human studies, which form the basis for experimental models.

Neuropathies: Research into the human autoimmune neuropathy Guillain-Barré syndrome (GBS) has provided significant evidence for the role of glycolipid cross-reactivity. nih.gov Studies have found that sera from GBS patients contain antibodies that bind to a neutral glycolipid in human peripheral nerve myelin. nih.gov Crucially, these antibodies were shown to cross-react with the Forssman antigen. nih.gov In one study, all 12 GBS patient sera tested showed significantly elevated antibody titers against Forssman antigen compared to both disease and normal controls. nih.gov This suggests that an immune response, potentially initiated by an infection, may generate antibodies that recognize Forssman-like structures, which then mistakenly target glycolipids in the peripheral nervous system, leading to nerve damage. nih.govnih.gov

GroupNumber of Sera TestedAnti-Forssman Antibody Titers (U/ml)
GBS Patients1254-272
Disease Controls110-22
Normal Controls250-11

Nephropathies: The kidneys are known targets in the experimental Forssman reaction in guinea pigs. nih.govnih.gov In vivo studies where guinea pigs were repeatedly injected with Forssman antibodies showed that the animals could develop an adaptation to the antibody-mediated injury. nih.govnih.gov This adaptation was associated with the modulation and disappearance of Forssman antigen from the surface of renal endothelial and epithelial cells, demonstrating a direct interaction between the antibody and kidney tissue. nih.govnih.gov While this is a model of passive antibody-mediated injury rather than mimicry-induced autoimmunity, it establishes the kidney as a primary site for pathology related to the Forssman antigen-antibody system and provides a framework for studying potential mimicry-induced nephropathies.

Functional Implications in Cellular Processes (In Vitro and Animal Studies)

Beyond immunology, the glycosphingolipid family, including the Forssman antigen, plays a role in fundamental cellular behaviors. These functions are often studied in vitro, revealing how these molecules contribute to cell-cell communication and behavior.

Modulation of Cell Adhesion and Migration

Glycosphingolipids (GSLs) are recognized as mediators of cell adhesion and interaction. oup.complos.org They can assemble into clusters on the cell membrane, forming microdomains that facilitate cell-to-cell recognition and binding. plos.org

While direct studies on this compound's role in adhesion are limited, compelling indirect evidence comes from research on malignant transformation. In vitro studies using rat cell lines found that transformation by adenovirus DNA resulted in the expression of Forssman antigen on the cell surface, which was absent on the normal parent cell line. nih.govnih.gov Furthermore, these transformed cells were observed to shed the Forssman antigen into the culture supernatant, with the amount of shedding correlating with the cells' degree of malignancy. nih.gov Since malignant transformation is fundamentally characterized by altered cell adhesion and increased migratory capacity, the association between Forssman antigen expression and shedding with malignancy strongly implies its involvement in modulating these processes. nih.gov The shed antigen was identified as part of several glycoproteins. nih.gov

Forssman-Active Glycoprotein (B1211001) BandsApproximate Molecular Weight
Band 1130,000
Band 260,000
Band 327,000

Signal Transduction Pathways Influenced by Glycosphingolipids

Glycosphingolipids are not merely structural components but are active participants in signal transduction. They contribute to the formation of "glycosignaling domains," which are specialized membrane microdomains where GSLs and signal transducer molecules are assembled. plos.org These domains can initiate or modulate signaling cascades coupled to cellular events like adhesion. plos.org

The broader family of GSLs influences a variety of signaling pathways. For instance, specific GSLs can interact with and regulate the activity of cell surface receptors, such as receptor tyrosine kinases, thereby controlling cellular responses to growth factors. This interaction can keep a receptor in an inactive state or alter its signaling output upon ligand binding. The composition of GSLs in the cell membrane can therefore dynamically influence a cell's response to its environment, affecting processes like proliferation and differentiation. nih.gov While specific pathways directly modulated by this compound are not extensively detailed, its nature as a GSL places it within this functional context of regulating crucial intracellular signaling networks. plos.org

Advanced Methodologies for Characterization and Detection of Forssman Antigen Triaose

Immunochemical Techniques for Detection and Quantification

Immunochemical methods utilize the high specificity of antibody-antigen interactions to detect and quantify the Forssman antigen triaose in various biological samples. These techniques are pivotal for determining the presence and distribution of the antigen in cells and tissues.

Enzyme-Linked Immunosorbent Assay (ELISA) serves as a powerful quantitative tool in glycobiology research. For the detection of this compound, a typical indirect ELISA protocol is employed. In this setup, purified Forssman antigen or synthetic analogues are immobilized onto the surface of microplate wells. The wells are then incubated with biological samples suspected of containing anti-Forssman antibodies, or with a specific primary antibody against the antigen for competitive assays. Following a washing step, an enzyme-conjugated secondary antibody that recognizes the primary antibody is added. The final step involves adding a substrate that the enzyme converts into a detectable signal, usually a colorimetric or fluorescent product. The intensity of this signal is proportional to the amount of antigen-antibody binding. This method allows for the high-throughput quantification of either the antigen or specific antibodies against it in research settings. nih.gov

Immunofluorescence is a critical technique for visualizing the cellular and subcellular distribution of the Forssman antigen. The method involves using antibodies labeled with fluorescent dyes to bind specifically to the antigen within tissue sections or cultured cells. researcher.life For instance, studies using fluorescein-labelled antibodies have successfully localized the Forssman antigen in the endothelium and connective tissues of blood vessels across various species. researcher.life At a higher resolution, immuno-electron microscopy with gold-labeled antibodies has pinpointed the antigen's presence in the Golgi complex, endosomes, lysosomes, and the plasma membrane of epithelial MDCK cells. nih.govnih.gov

Flow cytometry extends this detection to the single-cell level, allowing for the quantification of cells expressing the antigen on their surface. tcichemicals.com In this method, a suspension of cells is incubated with a primary antibody specific for the Forssman antigen, followed by a secondary antibody conjugated to a fluorophore. The cells are then passed one by one through a laser beam in a flow cytometer. The instrument detects the fluorescence emitted from each cell, enabling the identification and quantification of Forssman-positive cells within a heterogeneous population. nih.govyoutube.com This technique is invaluable for analyzing antigen expression patterns in different cell populations. tcichemicals.combio-rad.com

While the Forssman antigen itself is a glycolipid, it can be a component of glycoproteins. nih.gov Western blotting can be used to detect these specific glycoproteins. In this technique, proteins from a cell or tissue lysate are separated by size using gel electrophoresis and then transferred to a membrane. bu.edu The membrane is incubated with a primary antibody that specifically recognizes the Forssman antigen carbohydrate moiety on the glycoproteins. A labeled secondary antibody is then used to visualize the protein bands that carry the antigen. bu.edunih.gov

Thin-Layer Chromatography (TLC) immunostaining is a classical and highly effective method for the specific detection of glycolipids like the Forssman antigen. nih.govtcichemicals.com The procedure involves the following key steps:

Separation: A lipid extract from a biological sample is spotted onto a TLC plate, and the different lipid components are separated based on their polarity by a developing solvent. nih.govnih.gov

Antibody Incubation: The TLC plate is then incubated with a primary antibody specific to the Forssman antigen.

Detection: A secondary antibody, conjugated to an enzyme, is applied. The addition of a chromogenic substrate results in the appearance of a colored spot at the location of the Forssman antigen, allowing for its specific identification even in complex mixtures. tcichemicals.comnih.gov

This method is advantageous as it allows for the simultaneous separation and detection of multiple glycolipids from a small sample volume. tcichemicals.com

Glycoengineering and Synthetic Approaches for Research Applications

Glycoengineering and synthetic chemistry provide powerful tools for creating well-defined this compound structures and for modulating their expression in cellular systems. These approaches are essential for producing research reagents and for studying the functional consequences of glycan modification.

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce complex carbohydrates. This approach has been successfully used for the high-yield synthesis of the Forssman antigen. nih.gov The process utilizes specific glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties. Researchers have identified and cloned the genes for key bacterial glycosyltransferases and expressed them as recombinant proteins. nih.gov These enzymes can then be used in a controlled, stepwise manner to build the oligosaccharide structure of the Forssman antigen and its precursors. nih.govresearchgate.net

EnzymeSource OrganismFunction in SynthesisReference
α1,4-galactosyltransferase (CgtD) Campylobacter jejuniAdds a galactose residue in an α1,4 linkage. nih.gov
β1,3-N-acetylgalactosaminyltransferase (CgtE) Campylobacter jejuniAdds an N-acetylgalactosamine residue in a β1,3 linkage. nih.gov
α1,3-N-acetylgalactosaminyltransferase (Pm1138) Pasteurella multocidaAdds the terminal N-acetylgalactosamine in an α1,3 linkage, completing the Forssman antigen structure. nih.gov

In addition to enzymatic methods, total chemical synthesis has been employed to create analogues of the Forssman antigen, incorporating functional tethers for conjugation to proteins, which is useful for vaccine development and immunological studies. nih.gov

The expression of the Forssman antigen on cell surfaces is directly controlled by the activity of specific glycosyltransferases. Genetic manipulation of the genes encoding these enzymes offers a direct route to modify cellular glycan profiles. nih.gov The key enzyme for the final step of Forssman antigen biosynthesis is the Forssman glycolipid synthetase (FS), which is encoded by the GBGT1 gene. nih.gov

Humans are generally considered Forssman-negative due to inactivating mutations in the GBGT1 gene. Research has elucidated the precise molecular basis for this negativity, providing a clear example of how genetic factors control glycan expression. nih.gov Modifying oligosaccharide structures can be achieved through several genetic strategies, including the introduction of an exogenous, functional glycosyltransferase gene into cells to initiate synthesis of a new glycan, or the disruption of an existing glycosyltransferase gene via homologous recombination to eliminate a competing pathway. nih.gov Such studies are fundamental to understanding the complex regulatory networks of oligosaccharide biosynthesis. nih.govmdpi.com

GeneMutation TypeConsequenceReference
GBGT1 Missense (c.688G>A)Inactivation of Forssman glycolipid synthetase (FS) activity. nih.gov
GBGT1 Missense (c.887A>G)Inactivation of Forssman glycolipid synthetase (FS) activity. nih.gov
GBGT1 Nonsense (Tyr121Ter)Early termination of the protein, leading to a non-functional enzyme. nih.gov

By reverting these inactivating mutations in vitro, researchers have been able to restore the enzyme's function, demonstrating the direct link between the GBGT1 gene sequence and the synthesis of the Forssman antigen. nih.gov

Advanced Microscopy and Imaging Techniques

Advanced microscopy and imaging techniques have become indispensable tools for visualizing the intricate cellular and molecular landscapes where glycans, such as the this compound, reside and function. These methods offer unprecedented spatial resolution, enabling researchers to move beyond bulk analysis and observe the precise localization and interactions of these molecules in their native biological context.

Confocal Microscopy and Super-Resolution Imaging of Cellular Distribution

Confocal laser scanning microscopy (CLSM) provides a significant advantage over conventional widefield microscopy by employing a pinhole to reject out-of-focus light, thereby generating high-resolution optical sections of fluorescently labeled specimens. nih.govnih.gov This technique is instrumental in determining the subcellular localization of the Forssman antigen. By using fluorescently labeled antibodies or lectins that specifically bind to the Forssman antigen, researchers can visualize its distribution on the cell surface, within intracellular compartments like the Golgi apparatus or endosomes, and in the extracellular matrix. researcher.lifenih.gov The use of immunofluorescence staining with monoclonal antibodies allows for the demonstration of the antigen on various cell lines. nih.gov

Super-resolution microscopy techniques bypass the diffraction limit of light, offering even greater detail of molecular organization. nih.govbiotium.com Modalities such as Structured Illumination Microscopy (SIM), Stimulated Emission Depletion (STED) microscopy, and Photoactivated Localization Microscopy (PALM) or Stochastic Optical Reconstruction Microscopy (STORM) can achieve resolutions down to tens of nanometers. nih.gov These powerful imaging methods can reveal the fine details of the Forssman antigen's arrangement on the cell membrane, such as its potential clustering into microdomains or its association with other membrane components. nih.gov For instance, super-resolution imaging could be employed to investigate the spatial relationship between Forssman antigens and signaling receptors, providing insights into their potential roles in cell signaling pathways. nih.gov

TechniquePrincipleApplication to this compound
Confocal Laser Scanning Microscopy (CLSM) Uses a pinhole to reject out-of-focus light, allowing for optical sectioning and 3D reconstruction. nih.govVisualization of the subcellular localization of the antigen in different cell types and tissues. researcher.lifenih.gov
Super-Resolution Microscopy (e.g., SIM, STED, STORM) Overcomes the diffraction limit of light to achieve nanoscale resolution. nih.govbiotium.comHigh-resolution mapping of the antigen's distribution on the cell surface, including its potential organization into microdomains. nih.gov

Atomic Force Microscopy (AFM) for Glycan-Protein Interactions

Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces at the nanoscale and for measuring the forces of interaction between molecules. nih.govparksystems.com In the context of the this compound, AFM can be utilized to directly visualize the antigen on the cell surface or on a functionalized substrate. nih.gov More importantly, AFM can probe the interactions between the Forssman antigen and its binding partners, such as antibodies, lectins, or viral proteins. parksystems.com

In a typical AFM-based force spectroscopy experiment, a cantilever with a sharp tip, functionalized with a specific lectin or antibody that recognizes the Forssman antigen, is brought into contact with a surface expressing the antigen. parksystems.com As the tip is retracted, the unbinding force between the antigen and its binding partner can be measured, providing quantitative data on the strength and kinetics of their interaction. parksystems.com This single-molecule approach can reveal details about the binding affinity and specificity that are not accessible through ensemble measurements. nih.gov AFM can also be used to map the spatial distribution of these interaction forces across a cell surface, providing a nanoscale map of glycan-protein binding sites. researchgate.net

AFM ModePrincipleApplication to this compound
Imaging Mode A sharp tip scans the sample surface to generate a high-resolution topographical image. nih.govDirect visualization of the Forssman antigen on cell membranes or artificial bilayers.
Force Spectroscopy Mode The cantilever's deflection is measured as the tip approaches and retracts from the surface, quantifying interaction forces. parksystems.comMeasurement of the binding forces between the Forssman antigen and its specific binding proteins (e.g., antibodies, lectins). nih.gov

Glycomics and Glycoproteomics Platforms for Comprehensive Analysis

The comprehensive analysis of glycans and their conjugates, known as glycomics and glycoproteomics, relies on sophisticated platforms that can handle the immense complexity and diversity of these molecules. These platforms are essential for profiling the expression of glycosphingolipids like those containing the this compound and for identifying their protein carriers.

High-Throughput Mass Spectrometry for Glycosphingolipid Profiling

Mass spectrometry (MS) is a cornerstone of glycomics and is extensively used for the detailed structural analysis and profiling of glycosphingolipids (GSLs). nih.govmdpi.com High-throughput MS-based workflows enable the rapid and sensitive analysis of GSL profiles from various biological samples. avantiresearch.comscilit.com

One common approach involves the extraction of GSLs from cells or tissues, followed by enzymatic release of the glycan head groups using endoglycoceramidases. scilit.com The released glycans can then be fluorescently labeled and analyzed by techniques like Ultra-Performance Liquid Chromatography with Fluorescence Detection (UPLC-HILIC-FLD) for quantitative profiling. avantiresearch.comscilit.com

For more detailed structural characterization, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are employed. nih.govnih.gov These techniques can provide information on the mass of the intact GSL, allowing for the determination of both the glycan and the ceramide lipid composition. nih.gov Tandem MS (MS/MS) experiments, where precursor ions are fragmented, yield structural information about the glycan sequence and linkage. mdpi.comnih.gov The combination of nanoflow liquid chromatography with mass spectrometry (nRP-HPLC-Q/ToF) provides a robust and reproducible method for the quantitative profiling of intact GSLs. nih.gov

Mass Spectrometry TechniquePrincipleApplication to this compound
MALDI-TOF MS A soft ionization technique that allows for the analysis of large biomolecules with high sensitivity. nih.govmdpi.comRapid profiling of glycosphingolipid mixtures to identify the presence of Forssman antigen-containing species.
ESI-MS/MS Molecules are ionized from a liquid solution, allowing for coupling with liquid chromatography for separation prior to mass analysis and fragmentation for structural elucidation. nih.govDetailed structural characterization of the this compound and its lipid variants, including sequencing of the glycan and identification of the ceramide structure.
UPLC-HILIC-FLD A high-resolution liquid chromatography technique for separating labeled glycans. avantiresearch.comscilit.comQuantitative profiling of Forssman antigen-containing glycans released from glycosphingolipids.

Lectin Arrays and Glycan Binding Assays

Lectin arrays are high-throughput platforms that utilize a panel of immobilized lectins with known carbohydrate-binding specificities to profile the glycan composition of a sample. nih.govresearchgate.net These arrays can be used to detect the presence of specific glycan structures, such as the terminal GalNAcα1-3GalNAcβ motif of the Forssman antigen, in complex biological samples like cell lysates or serum. biorxiv.org When a fluorescently labeled glycoprotein (B1211001) or glycolipid sample is incubated with the array, it will bind to the lectins that recognize its glycan structures, and the resulting fluorescence pattern provides a glycan profile. researchgate.net For example, the lectin from Helix pomatia is known to react with the FORS1 antigen and could be incorporated into such arrays for specific detection. nih.gov

Glycan binding assays are essential for studying the interactions between glycans and their binding partners. nih.gov These assays can be performed in various formats, including enzyme-linked immunosorbent assays (ELISA), surface plasmon resonance (SPR), and biolayer interferometry (BLI). In a typical ELISA-based assay, the this compound can be immobilized on a microplate, and the binding of a potential lectin or antibody is detected using a secondary antibody conjugated to an enzyme that produces a colorimetric or fluorescent signal. nih.gov These assays are crucial for screening for novel Forssman antigen-binding proteins, for characterizing the specificity of known interactions, and for quantifying binding affinities. nih.govnih.gov

Assay TypePrincipleApplication to this compound
Lectin Microarrays A panel of lectins with different specificities is immobilized on a solid support to capture and detect glycans from a sample. nih.govresearchgate.netProfiling of cells or tissues for the expression of the Forssman antigen epitope by detecting binding to specific lectins like Helix pomatia agglutinin. biorxiv.orgnih.gov
Glycan Binding Assays (e.g., ELISA, SPR) The interaction between an immobilized glycan and a binding partner in solution is measured in real-time or through an endpoint detection method. nih.govnih.govQuantitative analysis of the binding affinity and kinetics of antibodies or other proteins to the this compound. nih.gov

Comparative Glycobiology and Evolutionary Perspectives of Forssman Antigen Triaose

Glycosphingolipid Expression Profiling Across Diverse Organisms

The expression of Forssman antigen is not uniform across species, leading to a classification of organisms as either Forssman-positive or Forssman-negative. This distribution is not phylogenetically consistent, with closely related species sometimes exhibiting different Forssman statuses.

Forssman-positive species are found among various classes of vertebrates and some invertebrates. Mammals such as dogs, horses, cats, sheep, and guinea pigs express the antigen. nih.govwikipedia.org Among birds, the chicken is a notable Forssman-positive species. researcher.life The antigen has also been identified in reptiles like turtles and in fish. wikipedia.orgnih.gov Furthermore, some bacteria, including certain strains of Pneumococcus, can express Forssman-like antigens. wikipedia.org

Conversely, many other species are Forssman-negative, including humans, rats, cows, and rabbits. nih.gov The absence of the antigen in humans is due to inactivating mutations in the gene encoding the Forssman glycolipid synthetase (FS), the enzyme responsible for the final step in the antigen's biosynthesis. nih.gov While most humans are Forssman-negative, the expression of this antigen has been detected in some human cancer tissues, such as those of the stomach, colon, and lung, making it a potential tumor-associated carbohydrate antigen. nih.gov

The tissue distribution of the Forssman antigen within a single organism can also be highly specific. In sheep, for instance, the antigen is present on erythrocytes but not on most tissue and organ cells. nih.govwikipedia.org In contrast, guinea pigs and hamsters express the antigen on their organ cells. nih.govwikipedia.org A study on chickens revealed the antigen's presence in vascular endothelium, perivascular connective tissues, and various hematopoietic organs like the spleen, thymus, and bursa of Fabricius. nih.gov

OrganismForssman StatusTissue/Cellular Localization (if specified)
DogPositiveGeneral tissues
HorsePositiveErythrocytes, Kidney
CatPositiveGeneral tissues
SheepPositiveErythrocytes only
Guinea PigPositiveOrgan cells, Kidney
ChickenPositiveVascular endothelium, connective tissues, hematopoietic organs
TurtlePositiveNot specified
HumanNegative (re-expressed in some cancers)Absent in normal tissues
RatNegative-
CowNegative-
RabbitNegative-

Functional Divergence and Conservation of Forssman Antigen Triaose in Different Species

The structural similarity of the Forssman antigen to the histo-blood group A antigen suggests a potential role in cell recognition and signaling processes. researchgate.net The gene encoding Forssman synthetase (GBGT1) is evolutionarily related to the ABO gene family, which encodes glycosyltransferases responsible for the synthesis of blood group A and B antigens. pnas.org This evolutionary link hints at a conserved functional theme related to cell-surface carbohydrate modifications.

In Forssman-positive animals, the antigen is a component of the cell membrane and can be involved in immune responses. For example, the interaction of Forssman antigen with antibodies in guinea pigs can trigger a potent inflammatory response known as the Forssman reaction. nih.gov Studies have shown that repeated exposure to Forssman antibodies can lead to a phenomenon called "antigenic modulation," where the antigen-antibody complexes are shed from the cell surface, leading to a state of adaptation and reduced injury. nih.gov This suggests a dynamic role for the antigen in modulating immune responses.

The absence of Forssman antigen in humans and some other species is a significant point of functional divergence. The inactivation of the GBGT1 gene in these species suggests that the functions provided by the Forssman antigen were either no longer necessary or were potentially disadvantageous during their evolution. nih.gov The re-expression of this antigen in human cancers points to a possible role in tumorigenesis, potentially by altering cell adhesion, motility, or immune recognition.

The conservation of the Forssman antigen in a diverse range of species, from fish to mammals, implies a retained function that has been beneficial over evolutionary time. While its precise physiological roles are not fully elucidated, its involvement in immune reactions and its structural relationship to other important cell-surface glycans suggest that it plays a part in maintaining cellular identity and interacting with the environment.

Co-evolution of this compound and Interacting Host/Pathogen Factors

The expression of specific cell-surface glycans like the Forssman antigen can be a double-edged sword in the context of host-pathogen interactions. While these molecules perform essential functions for the host, they can also be exploited by pathogens as receptors for attachment and entry.

A clear example of this is the interaction between the sheep polyomavirus (ShPyV) and the Forssman antigen. The major capsid protein VP1 of ShPyV specifically binds to the Forssman antigen, facilitating viral entry into host cells. researchgate.netbiorxiv.org This indicates that the presence of the Forssman antigen on sheep cells has been a selective pressure in the evolution of this virus, leading to the development of a specific binding protein.

Furthermore, the concept of molecular mimicry, where a pathogen expresses molecules that resemble host structures to evade the immune system, is relevant to the Forssman antigen. Some bacteria and parasites have been found to possess Forssman-like antigens on their surfaces. wikipedia.orgoup.com For instance, evidence suggests the presence of a Forssman-like antigen in the nematode Trichinella spiralis. oup.com This molecular mimicry could allow the parasite to be recognized as "self" by the host's immune system, thereby avoiding an immediate and robust immune attack.

The evolutionary pressure exerted by pathogens may have contributed to the diversity in Forssman antigen expression across species. The loss of the functional Forssman synthetase gene in humans and other species could be an evolutionary adaptation to escape pathogens that use this antigen as a receptor. nih.gov This creates an evolutionary "arms race" where the host evolves to lose a receptor, and the pathogen, in turn, may evolve to recognize a different receptor.

This dynamic interplay between host glycans and pathogen recognition molecules is a powerful force in evolution, shaping the cell surface glycome of hosts and the virulence factors of pathogens.

Future Research Directions and Unanswered Questions Regarding Forssman Antigen Triaose

Elucidating the Full Repertoire of Biological Functions Beyond Immunogenicity

The historical classification of Forssman antigen as a heterophile antigen has overshadowed its potential involvement in fundamental cellular processes. A primary direction for future research is to systematically uncover these non-immunogenic functions. Preliminary evidence suggests that glycosphingolipids, including those of the globo-series, are not merely structural components of the cell membrane but active participants in cell signaling and adhesion.

Key Research Questions:

Cell Adhesion and Polarization: Reports have suggested that anti-Forssman antibodies can interfere with tight junction formation, cell adhesion, and the establishment of apical-basal polarity in epithelial cells. oxfordreference.com Future studies should aim to identify the specific molecular interactions through which the Forssman antigen mediates these processes. Does it act as a direct ligand for cell adhesion molecules, or does it modulate the function of other membrane proteins involved in cell-cell and cell-matrix interactions?

Pathogen Recognition: Glycosphingolipids are known to serve as attachment sites for various pathogens, influencing host tropism. biogps.orgnih.gov Research is needed to identify the specific bacteria, viruses, or toxins that may utilize the Forssman antigen triaose or its derivatives as a receptor for cellular entry.

Signal Transduction: The clustering of glycosphingolipids into membrane microdomains or "lipid rafts" is a well-established mechanism for modulating signal transduction pathways. nih.gov It is critical to investigate whether the Forssman antigen localizes to these domains and, if so, how it influences the activity of receptor tyrosine kinases, G-protein coupled receptors, and other signaling molecules. Elucidating these interactions will clarify its role in cellular processes like proliferation, differentiation, and apoptosis.

Investigating Regulatory Mechanisms of Glycosyltransferase Activity and Subcellular Localization

The expression of the Forssman antigen is tightly controlled by the activity of globoside (B1172493) alpha-1,3-N-acetylgalactosaminyltransferase 1, also known as Forssman glycolipid synthetase (FS), the enzyme encoded by the GBGT1 gene. nih.govsinobiological.com Understanding the multifaceted regulation of this enzyme is key to understanding how Forssman antigen expression is controlled in different tissues and disease states.

Key Research Questions:

Epigenetic and Transcriptional Regulation: Studies have shown that the GBGT1 gene can be epigenetically silenced through promoter hypermethylation in certain human cancers, such as ovarian cancer. nih.govnih.gov A broader investigation across various cancer types is warranted to determine how commonly this mechanism is employed. Furthermore, identifying the transcription factors and signaling pathways that control GBGT1 gene expression will provide deeper insights into its regulation during development and disease.

Post-Translational Control: Beyond transcriptional control, the activity of glycosyltransferases can be regulated by post-translational modifications, substrate availability, and interaction with other proteins. nih.govnih.gov Future research should explore whether Forssman synthetase is subject to modifications like phosphorylation or glycosylation and how these affect its catalytic activity, stability, and localization. Kinetic studies are essential to understand the enzyme's mechanism, including its substrate binding order and potential regulation by product inhibition. nih.govresearchgate.net

Subcellular Localization: The synthesis of glycosphingolipids occurs in the Golgi apparatus, where the relevant glycosyltransferases are located. biogps.orgwikipedia.org The final Forssman antigen product has been localized to the Golgi complex, endosomes, lysosomes, the nuclear envelope, and abundantly on the plasma membrane. nih.govnih.govuu.nl A crucial unanswered question is how the specific subcellular distribution of both the synthetase and the final antigen is established and maintained. Investigating the trafficking pathways of the GBGT1 enzyme and the transport mechanisms of the Forssman antigen is necessary to understand how its presentation on the cell surface and within internal organelles is controlled.

Developing Novel Research Tools and Probes Based on this compound Structure

Advancing the study of the this compound requires sophisticated tools to detect, visualize, and modulate its function in real-time within complex biological systems. The development of novel chemical probes and inhibitors based on its unique trisaccharide structure is a critical research frontier.

Key Research Areas:

Fluorescent and Bio-orthogonal Probes: Synthesizing the this compound with appended fluorescent tags (e.g., fluorescein) or bio-orthogonal handles (e.g., azides, alkynes) would enable live-cell imaging and tracking of the molecule's dynamics. elicityl-oligotech.commdpi.com These probes could be used to visualize its incorporation into different membrane domains, its internalization pathways, and its interactions with other cellular components without the need for antibody-based methods, which can be limited by steric hindrance and the need for cell fixation.

Activity-Based Probes and Inhibitors: Designing and synthesizing activity-based probes that covalently bind to the active site of Forssman synthetase would be invaluable for studying its enzymatic activity directly within cellular lysates or even in living cells. nih.govresearchgate.net Competitive profiling using these probes could accelerate the discovery of potent and selective inhibitors. nih.gov Such inhibitors would serve as powerful chemical tools to acutely block Forssman antigen synthesis, allowing researchers to probe its function in cellular processes with high temporal resolution, complementing genetic knockdown approaches. nih.govcaymanchem.com

Affinity Matrices and Arrays: Immobilizing the this compound onto solid supports can be used to create affinity columns for isolating and identifying binding partners from cell lysates. elicityl-oligotech.com Furthermore, incorporating this trisaccharide into glycan microarrays will facilitate high-throughput screening for interactions with proteins, antibodies, and pathogens, helping to map its interactome. nih.gov

Exploring its Role in Non-Traditional Biological Contexts

While humans are generally considered Forssman-negative due to inactivating mutations in the GBGT1 gene, the antigen can be re-expressed under certain pathological conditions, most notably in cancer. carrerasresearch.orgnih.gov This aberrant expression opens up avenues for research into its role in disease pathogenesis and as a potential biomarker or therapeutic target.

Key Research Areas:

Cancer Biology: The reappearance of the Forssman antigen has been noted in various cancers, including those of gastrointestinal, pancreatic, and prostate origin. carrerasresearch.org Recent research has shown that mutations in the human blood group A transferase can confer Forssman synthase activity, leading to the antigen's production in cancer cells. carrerasresearch.org This makes it a highly specific tumor-associated carbohydrate antigen (TACA). Future work should focus on its potential role in promoting malignancy, for instance, by influencing cell migration, invasion, or resistance to therapy. Because it is largely absent from normal human tissues, it represents an ideal target for immunotherapies. carrerasresearch.org

Stem Cell Biology: Many cell surface glycans serve as markers for stem cells and can play a role in maintaining pluripotency or directing differentiation. The connection between Forssman antigen and cancer prompts questions about its potential expression and function in cancer stem cells (CSCs), the tumor subpopulation thought to drive relapse and metastasis. mdpi.com Investigating whether Forssman antigen is a marker for CSCs in certain malignancies could provide new strategies for targeting this resilient cell population. cornell.edu

Neurological Disorders: A potential link between anti-Forssman antibodies and Guillain-Barré syndrome has been suggested. oxfordreference.com This warrants further investigation to determine if molecular mimicry involving the Forssman antigen on pathogens could trigger this autoimmune neuropathy and to clarify the antigen's normal expression and function within the nervous system.

Integrating 'Omics Data for Systems-Level Understanding of Glycosphingolipid Biology

To achieve a holistic understanding of the this compound's role in biology, it is essential to move beyond single-gene or single-molecule studies and embrace a systems-level approach. The integration of multiple high-throughput "omics" datasets will be instrumental in building comprehensive models of glycosphingolipid metabolism and function. nih.govfrontiersin.org

Key Integration Strategies:

Glycomics and Lipidomics: The starting point is to define the "glycome" and "lipidome" of cells and tissues expressing the Forssman antigen. longdom.orglongdom.org Advanced mass spectrometry techniques can quantify the abundance of the Forssman antigen and related glycosphingolipids, revealing how the lipid landscape changes in response to different stimuli or in disease states. nih.gov

Transcriptomics and Proteomics: Correlating glycomic and lipidomic data with transcriptomic (gene expression) and proteomic (protein expression) data can reveal the regulatory networks that control Forssman antigen biosynthesis. nih.gov For example, this approach can identify which signaling pathways lead to the upregulation of the GBGT1 gene and other enzymes in the glycosphingolipid biosynthetic pathway. mdpi.com

Computational Modeling: The ultimate goal is to integrate these multi-omics data layers into computational models of cellular metabolism and signaling. nih.govresearchgate.net Such models can generate testable hypotheses about how perturbations in the Forssman antigen pathway might affect broader cellular behavior and can help predict the systemic effects of targeting this pathway for therapeutic purposes.

By pursuing these future research directions, the scientific community can move toward a more complete and nuanced understanding of the this compound, transforming it from a classical immunological curiosity into a key player in cell biology and disease.

Q & A

Basic Research Questions

Q. What established methods are used to detect Forssman antigen triaose in biological samples, and how do they differ in sensitivity?

  • Methodology : Detection often employs glycan microarrays (for antibody binding profiling) and frontal affinity chromatography (FAC) to measure ligand-protein interactions. For example, glycan arrays with synthetic Forssman triaose (GalNAcα1-3GalNAcβ1-3Gal-AEAB) show robust IgG/IgM binding in human sera, with >95% prevalence for triaose-specific antibodies . FAC experiments using proteins like SLL-2 or HPA quantify binding affinity through dissociation constants (Kd), revealing increased affinity with longer glycan chains (e.g., tri- vs. pentasaccharide) .
  • Experimental Considerations : Ensure antibody specificity (e.g., anti-Forssman monoclonal antibodies like M1/87) and validate via competitive inhibition assays to rule out cross-reactivity with structurally similar glycans like isoForssman .

Q. How is the structural conformation of this compound characterized in glycan-binding studies?

  • Methodology : X-ray crystallography of lectin complexes (e.g., HPA-Forssman disaccharide, PDB:2CGY) identifies critical residues for glycan recognition. Superposition with SLL-2G structures reveals conserved GalNAc positioning in site-1 binding pockets, while molecular dynamics simulations model triaose flexibility .
  • Key Findings : The α-(1,3)-linkage between terminal GalNAc residues dictates orientation, enabling interactions with viral proteins like ShPyV VP1, which binds triaose with nanomolar affinity .

Q. What factors contribute to variability in this compound quantification across experimental models?

  • Sources of Variability :

  • Species Differences : Absent in humans (due to GBGT1 pseudogenization) but expressed in rodents, dogs, and certain pathogens .
  • Antibody Cross-Reactivity : Anti-carbohydrate antibodies in human sera may bind Forssman-like epitopes in microbial glycans, necessitating glycan depletion or adsorption controls .
    • Standardization : Use synthetic triaose standards (e.g., AEAB-conjugated glycans) for calibration and include negative controls (e.g., GBGT1-knockout cell lines) .

Advanced Research Questions

Q. How do structural studies resolve conflicting data on this compound’s binding specificity with viral proteins?

  • Methodology : Cryo-EM and mutagenesis of ShPyV VP1 identify a hydrophobic pocket accommodating the terminal GalNAcα1-3GalNAc motif. Competitive binding assays with triaose vs. pentasaccharide reveal chain length-dependent affinity shifts (Kd from µM to nM), explaining discrepancies in earlier studies using truncated glycans .
  • Contradiction Analysis : Earlier FAC data suggested weak triaose binding to SLL-2, but crystallography later showed extended pentasaccharide interactions with secondary binding sites, emphasizing the need for full-length glycan models .

Q. What methodologies elucidate the role of GBGT1 mutations in this compound biosynthesis?

  • Experimental Design :

  • CRISPR-Cas9 Editing : Introduce missense mutations (e.g., in hAT’s stem region) to restore Forssman synthase activity in human cancer cells .
  • Metabolic Labeling : Track triaose synthesis using <sup>13</sup>C-GalNAc and LC-MS/MS to confirm enzymatic activity .
    • Key Insight : Mutant hAT in gastrointestinal cancers adds GalNAcα1-3 to Gb4Cer, bypassing GBGT1’s pseudogene status and enabling Forssman expression .

Q. How can contradictory findings about Forssman antigen expression in human tissues be reconciled?

  • Data Reconciliation Strategies :

  • Immunohistochemistry (IHC) : Use validated antibodies (e.g., M1/87) with stringent blocking to distinguish true Forssman expression from background in carcinomas .
  • Genetic Profiling : Screen tumors for hAT mutations and correlate with glycan MS/MS data to confirm biosynthesis .
    • Contradiction Source : Early studies overlooked hAT mutations, attributing Forssman positivity to cross-reactive epitopes or microbial contamination .

Q. What experimental strategies evaluate this compound as a cancer immunotherapy target?

  • Preclinical Models :

  • CAR-T Cells : Engineer chimeric antigen receptors targeting Forssman triaose using VP1-derived binding domains .
  • Xenograft Studies : Test anti-Forssman monoclonal antibodies (e.g., M1/87) in Forssman-positive vs. negative PDX models to assess tumor specificity .
    • Challenges : Address on-target/off-tumor toxicity by screening normal tissues for ectopic Forssman expression via RNA-seq and IHC .

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